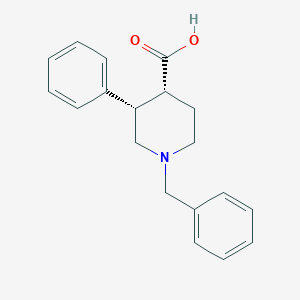
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, also known as CL-211, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in various physiological processes, including learning and memory. The purpose of
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide exerts its pharmacological effects by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By inhibiting the activity of this receptor, this compound reduces the influx of calcium ions into neurons, which can lead to a reduction in excitotoxicity and oxidative stress. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and memantine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models, including a reduction in oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that this compound may have neuroprotective and neuroregenerative properties.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, including further investigation of its therapeutic potential in neurological and psychiatric disorders, as well as its mechanism of action and pharmacokinetics. Additionally, there may be opportunities to develop new derivatives of this compound with improved potency, selectivity, and pharmacological properties. Finally, studies on the safety and toxicity of this compound will be needed to determine its suitability for clinical use.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 1-adamantanecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to yield this compound.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may be a promising drug candidate for further development.
特性
分子式 |
C19H24ClNO3 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24ClNO3/c1-23-16-7-15(17(24-2)6-14(16)20)21-18(22)19-8-11-3-12(9-19)5-13(4-11)10-19/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,21,22) |
InChIキー |
XWOWAHWYUPQCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)

![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)